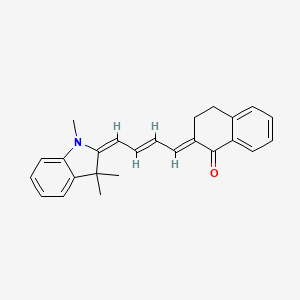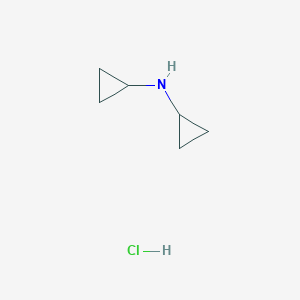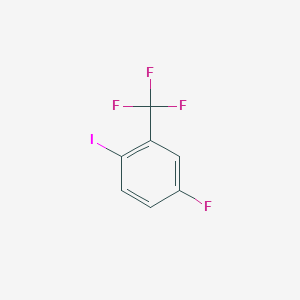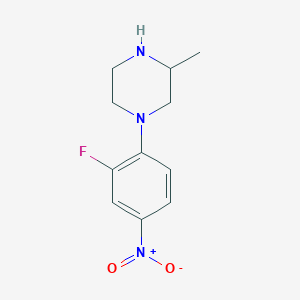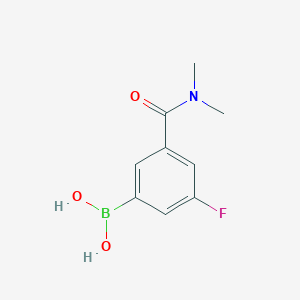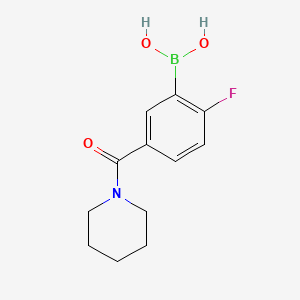
(2-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid
Übersicht
Beschreibung
“(2-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C12H15BFNO3 . It is used in various fields of research and has a molecular weight of 251.07 .
Synthesis Analysis
The synthesis of boronic acids and their derivatives has been a topic of interest in medicinal chemistry . Boronic acids, such as “(2-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid”, can be used as building blocks and synthetic intermediates . The preparation of compounds with this chemical group is relatively simple and well known .Molecular Structure Analysis
The molecular structure of “(2-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid” consists of a phenyl ring substituted with a fluorine atom, a piperidine carbonyl group, and a boronic acid group .Chemical Reactions Analysis
Boronic acids and their derivatives, such as “(2-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid”, are known for their quick exchange kinetics, which makes them useful in various chemical reactions . They can participate in Suzuki-Miyaura coupling, a type of cross-coupling reaction .Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Organic Chemistry
- Application : This compound has been mentioned in a study titled “Understanding the Conformational Behavior of Fluorinated Piperidines”. The study focuses on the conformational behavior of fluorinated compounds, including fluorinated piperidine derivatives .
- Method of Application : The study carried out a systematic survey of a series of diversely substituted and protected fluorinated piperidine derivatives using NMR spectroscopy .
- Results : The study found that solvation and solvent polarity play a major role in the conformational behavior of these compounds .
-
Scientific Field: Medicinal Chemistry
- Application : The compound could potentially be used in drug discovery efforts. The incorporation of fluorine into drug lead candidates has been recognized as a powerful strategy to improve their pharmacokinetic and physicochemical properties .
- Method of Application : This would involve the synthesis of drug lead candidates with the compound and subsequent testing of their properties .
- Results : While specific results are not available, the study suggests that the introduction of fluorine atoms into molecules can improve properties such as metabolic stability and pKa .
-
Scientific Field: Organic Chemistry
- Application : This compound has been mentioned in a study titled “Understanding the Conformational Behavior of Fluorinated Piperidines”. The study focuses on the conformational behavior of fluorinated compounds, including fluorinated piperidine derivatives .
- Method of Application : The study carried out a systematic survey of a series of diversely substituted and protected fluorinated piperidine derivatives using NMR spectroscopy .
- Results : The study found that solvation and solvent polarity play a major role in the conformational behavior of these compounds .
-
Scientific Field: Medicinal Chemistry
- Application : The compound could potentially be used in drug discovery efforts. The incorporation of fluorine into drug lead candidates has been recognized as a powerful strategy to improve their pharmacokinetic and physicochemical properties .
- Method of Application : This would involve the synthesis of drug lead candidates with the compound and subsequent testing of their properties .
- Results : While specific results are not available, the study suggests that the introduction of fluorine atoms into molecules can improve properties such as metabolic stability and pKa .
Safety And Hazards
Zukünftige Richtungen
Boronic acids and their derivatives have shown promise in the field of medicinal chemistry . Their unique properties make them suitable for the development of new drugs . Furthermore, their use in the design of novel materials that show a longer lifetime and that can be easily recycled is also being explored .
Eigenschaften
IUPAC Name |
[2-fluoro-5-(piperidine-1-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BFNO3/c14-11-5-4-9(8-10(11)13(17)18)12(16)15-6-2-1-3-7-15/h4-5,8,17-18H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBARTZZYZFNCJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)N2CCCCC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660193 | |
| Record name | [2-Fluoro-5-(piperidine-1-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid | |
CAS RN |
874289-43-7 | |
| Record name | B-[2-Fluoro-5-(1-piperidinylcarbonyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874289-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Fluoro-5-(piperidine-1-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)benzoic acid](/img/structure/B1387877.png)
![ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1387878.png)
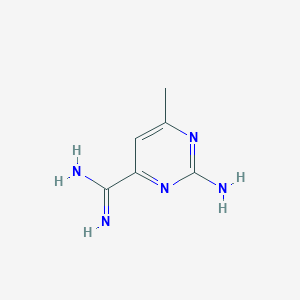
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide](/img/structure/B1387880.png)
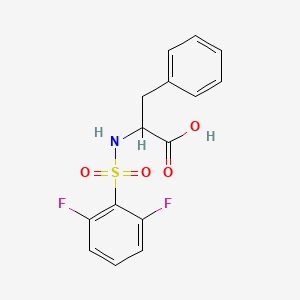
![1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine](/img/structure/B1387882.png)
![2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1387883.png)
![((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)glycine](/img/structure/B1387885.png)
![3-((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)benzoic acid](/img/structure/B1387892.png)
